(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Description
This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal tetracyclic core. Its structure includes:
- Core modifications: Four methyl groups at positions 4, 4, 10, and 13, contributing to steric bulk and hydrophobicity.
- 17-position substituent: A branched (2R)-6-methylheptan-2-yl chain, enhancing lipophilicity and influencing molecular interactions .
- Functional group: A ketone at position 3, which distinguishes it from hydroxylated analogs and affects reactivity and binding affinity.
Molecular Formula: C₂₇H₄₀O Molecular Weight: 384.64 g/mol (calculated from CAS 601-57-0) .
Properties
Molecular Formula |
C29H46O |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,14,19-20,22-24H,8-10,12-13,15-18H2,1-7H3/t20-,22-,23+,24?,28-,29-/m1/s1 |
InChI Key |
GFLADQKTKDNWDI-RVEXRYDFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(=O)C4(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable linear precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents. For example, the cyclization of a linear precursor containing a heptan-2-yl group can be achieved using strong acids like sulfuric acid or Lewis acids like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or azides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. They are investigated for their potential to treat various diseases, including cancer, infectious diseases, and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Ketones (as in the target and Compound 8) typically exhibit higher melting points (~124–126°C for Compound 8) compared to hydroxylated derivatives .
Complex substituents (e.g., difluorobenzyl-ethoxyethyl in ) introduce aromaticity and electronic effects absent in the target compound .
Table 2: Analytical and Physicochemical Data
Research Findings and Implications
Synthetic Routes :
- The target compound’s ketone group likely derives from oxidation of a precursor alcohol, analogous to IBX-mediated oxidations in lithocholic acid derivatives .
- Chirality at the 17-position ((2R)-configuration) may require asymmetric synthesis or chiral resolution .
Methylation: Additional methyl groups (e.g., 4,4-dimethyl) may hinder enzymatic degradation, as seen in triterpenoid derivatives .
Analytical Challenges :
- Differentiation from analogs via NMR relies on shifts in regions A (positions 39–44) and B (positions 29–36), as seen in rapamycin analogs .
Q & A
Advanced Research Question
- Column selection : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/isopropanol gradients (95:5 to 70:30) for baseline separation.
- Detector sensitivity : highlights HRMS (ESI) for verifying molecular ions (e.g., m/z 457.3294 [M+Na]⁺), while UV detection at 254 nm tracks conjugated systems.
- Method validation : Ensure ≤2% RSD in retention times and ≥95% purity via peak integration.
Key Reference : HRMS and gradient elution protocols for impurity profiling .
What in vitro assays are suitable for evaluating the bioactivity of this compound?
Basic Research Question
Given structural similarities to bile acid analogs () and steroidal inhibitors:
- Microbial inhibition assays : Test against Clostridium difficile spores using broth microdilution (MIC values) or spore germination assays.
- Enzyme inhibition : Screen for phospholipase-A2 activity (similar to ’s dexamethasone mechanism) via fluorometric substrates.
Key Reference : Microbial spore inhibition protocols .
How do synthetic route variations impact biological activity, and how can this be systematically evaluated?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Compare derivatives with modified side chains (e.g., ’s thieno-pyrimidinone analogs) using dose-response curves (IC₅₀).
- Statistical analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with bioactivity.
Key Reference : SAR strategies for steroidal derivatives .
What precautions are critical for handling this compound due to its instability?
Basic Research Question
- Storage : Seal under inert gas (argon) at -20°C to prevent oxidation ().
- Degradation monitoring : Track peroxide formation via TLC or LC-MS, especially if hydroxyl groups are present.
Key Reference : Stability protocols under dry, room-temperature conditions .
How can isotopic labeling (e.g., ²H, ¹³C) aid in metabolic or mechanistic studies?
Advanced Research Question
- Synthetic incorporation : Use deuterated solvents (e.g., CD₃OD) during reduction steps () to introduce ²H at specific positions.
- Tracing applications : Monitor metabolic pathways via ¹³C-NMR or mass spectrometry, as in ’s HRMS analysis.
Key Reference : Isotopic labeling for tracking steroid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
